molecular formula C24H20N4O5S B2373299 3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251587-02-6

3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2373299
CAS No.: 1251587-02-6
M. Wt: 476.51
InChI Key: NRZCLZNNDPAFNE-UHFFFAOYSA-N
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Description

This heterocyclic compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-ethoxyphenyl group at position 3 and a 1,2,4-oxadiazole moiety linked via a methyl group at position 1. The oxadiazole ring is further substituted with a 3-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and nucleophilic substitution, analogous to methods described for related oxadiazole-thienopyrimidine hybrids .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-3-32-17-9-7-16(8-10-17)28-23(29)21-19(11-12-34-21)27(24(28)30)14-20-25-22(26-33-20)15-5-4-6-18(13-15)31-2/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZCLZNNDPAFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound and its derivatives, focusing on mechanisms of action, efficacy against cancer cells, and other relevant biological effects.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and ethoxyphenyl substituents. This unique structure suggests multiple interaction sites for biological activity, which may contribute to its pharmacological effects.

Research indicates that compounds with similar structural frameworks can exhibit various mechanisms of action against cancer cells:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells by increasing caspase-3 activity, a key marker of programmed cell death. For instance, certain derivatives demonstrated enhanced caspase-3 activity (1.33–1.57 times) at concentrations as low as 10 μM in MDA-MB-231 breast cancer cells .
  • Microtubule Destabilization : The ability to inhibit microtubule assembly has been noted in related compounds at concentrations around 20 μM, suggesting that these agents may act as microtubule-destabilizing agents .
  • Targeting Specific Enzymes : The oxadiazole moiety is known to interact with various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) . This interaction could potentially disrupt critical pathways in cancer cell metabolism and growth.

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is provided in Table 1 below:

Activity Concentration (μM) Effect Observed Reference
Apoptosis Induction10Increased caspase-3 activity (1.33–1.57 times)
Microtubule Inhibition2040.76–52.03% inhibition of assembly
Anticancer ActivityVariesEffective against MDA-MB-231 and HepG2 cells
Antimicrobial ActivityVariesInhibition of Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives similar to the target compound:

  • Anticancer Efficacy : A series of oxadiazole derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. For example, compounds containing the oxadiazole scaffold have been reported to inhibit the growth of lung and breast cancer cells effectively .
  • Antitubercular Activity : Research has also indicated that some derivatives exhibit potent antitubercular effects by inhibiting Mycobacterium bovis BCG both in active and dormant states .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that related thieno[3,4-d]pyrimidine derivatives effectively induce apoptosis in melanoma and cervical cancer cells through photodynamic therapy mechanisms, generating reactive oxygen species that damage cellular components .

Case Study: Photodynamic Therapy

In a recent study, thieno[3,4-d]pyrimidin-4(3H)-thione was evaluated for its efficacy against cancer cells. The results demonstrated high photodynamic efficacy under both normoxic and hypoxic conditions, suggesting that the compound could serve as a promising photosensitizer in cancer treatment .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial properties. The compound has shown potential as an antifungal and antibacterial agent. For example, studies have reported that certain derivatives exhibit antifungal activity superior to conventional treatments like bifonazole and comparable antibacterial activity to streptomycin against various pathogens .

Case Study: Antifungal Efficacy

A comparative analysis of the antimicrobial activities of thienopyrimidine derivatives indicated a strong antifungal effect against Candida species and bacterial strains such as Staphylococcus aureus. The mechanisms of action are believed to involve disruption of cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Synthesis and Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other thienopyrimidine-dione derivatives. Key comparisons include:

Compound Core Structure Position 1 Substituent Position 3 Substituent Reported Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 1-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl] 3-(4-Ethoxyphenyl) Hypothesized kinase inhibition (based on oxadiazole affinity for ATP-binding pockets)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl] 3-(4-Fluorobenzyl) Higher lipophilicity (Cl/F substituents); unconfirmed antimicrobial activity
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Morpholine-carbonylphenylamino 4-Methyl-2-(methylamino)thiazol-5-yl Demonstrated kinase inhibition (e.g., EGFR) due to morpholine’s solubility-enhancing effects

Key Observations :

  • Oxadiazole vs. Thiazole Moieties : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability than thiazole-containing analogues (e.g., compound in ), though direct comparative data are lacking .
  • Bioactivity Hypotheses : Unlike the morpholine-substituted pyrimidine-5-carbonitrile (), the target compound lacks polar groups, which may limit solubility but enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • The compound features a thieno[3,2-d]pyrimidine-2,4-dione core linked to a 1,2,4-oxadiazole ring substituted with 3-methoxyphenyl and 4-ethoxyphenyl groups. These moieties enhance interactions with biological targets, such as enzymes or receptors, due to their electron-rich aromatic systems and hydrogen-bonding capabilities. Analogous compounds with thienopyrimidine and oxadiazole motifs exhibit antimicrobial and anticancer activities, attributed to their ability to disrupt DNA synthesis or inhibit kinases .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Synthesis typically involves multi-step condensation reactions . For example:

Formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under reflux in polar solvents (e.g., DMF/acetic acid).

Alkylation of the thienopyrimidine core using oxadiazole-containing intermediates.

Purification via recrystallization from ethanol or DMF mixtures .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity?

  • Key strategies include:

  • Solvent optimization : Using DMF or dichloromethane to enhance intermediate solubility.
  • Catalyst selection : Employing sodium acetate or triethylamine to accelerate cyclization.
  • Temperature control : Reflux at 80–100°C minimizes side reactions.
  • Purification : Column chromatography or gradient recrystallization removes byproducts .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • X-ray crystallography : Provides absolute stereochemistry, as demonstrated in related thienopyrimidine derivatives (e.g., C–C bond precision: ±0.004 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., resolving isotopic patterns).

Q. How can contradictory biological activity data between this compound and its analogs be addressed?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and test against target enzymes (e.g., kinases).
  • Molecular docking : Predict binding affinities to explain variations in activity (e.g., oxadiazole interactions with catalytic sites vs. thienopyrimidine backbone effects) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent stability assays : Use HPLC to monitor degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) buffers.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage.
  • Light exposure tests : UV-vis spectroscopy tracks photodegradation products .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • In vitro kinase assays : Measure inhibition of specific kinases (e.g., EGFR or VEGFR) using fluorescence-based protocols.
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.
  • Transcriptomic profiling : RNA sequencing identifies downstream gene expression changes post-treatment .

Methodological Considerations

  • Data validation : Cross-reference NMR/X-ray data with published crystallographic databases (e.g., CCDC) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA for IC50 comparisons).

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